N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dibenzofuran core, which is a heterocyclic aromatic structure, and a sulfonamide group. The compound also contains a nitro group and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, including the formation of the dibenzofuran core, nitration, and sulfonation reactions. One common method involves the nitration of dibenzofuran to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as sodium hydroxide and other strong bases are often used.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: Another sulfonamide derivative with similar structural features.
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide: A compound with a piperazine ring instead of a dibenzofuran core.
Uniqueness
N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide is unique due to its dibenzofuran core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-7-nitrodibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-12-4-3-5-13(2)20(12)21-28(25,26)15-7-9-18-17(11-15)16-8-6-14(22(23)24)10-19(16)27-18/h3-11,21H,1-2H3 |
InChI Key |
JTCSCABPMIZZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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